4,4'-Bis{[(4-methoxyphenyl)acetyl]amino}biphenyl-3,3'-dicarboxylic acid
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Overview
Description
4,4’-Bis{[(4-methoxyphenyl)acetyl]amino}biphenyl-3,3’-dicarboxylic acid is a complex organic compound characterized by its biphenyl core structure, which is substituted with methoxyphenyl and acetylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis{[(4-methoxyphenyl)acetyl]amino}biphenyl-3,3’-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the biphenyl core: This can be achieved through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated biphenyl compound in the presence of a palladium catalyst.
Introduction of methoxyphenyl groups: The biphenyl core is then functionalized with methoxyphenyl groups through electrophilic aromatic substitution reactions.
Acetylation: The final step involves the acetylation of the amino groups using acetic anhydride under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis{[(4-methoxyphenyl)acetyl]amino}biphenyl-3,3’-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The acetylamino groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Scientific Research Applications
4,4’-Bis{[(4-methoxyphenyl)acetyl]amino}biphenyl-3,3’-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 4,4’-Bis{[(4-methoxyphenyl)acetyl]amino}biphenyl-3,3’-dicarboxylic acid involves its interaction with specific molecular targets. The methoxyphenyl and acetylamino groups can interact with enzymes and receptors, modulating their activity. The biphenyl core provides a rigid scaffold that can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4,4’-Diaminobiphenyl-3,3’-dicarboxylic acid: Similar structure but lacks methoxy and acetyl groups.
4,4’-Dihydroxybiphenyl-3,3’-dicarboxylic acid: Contains hydroxyl groups instead of methoxy groups.
4,4’-Bis(acetylamino)biphenyl-3,3’-dicarboxylic acid: Similar but without methoxy groups.
Uniqueness
4,4’-Bis{[(4-methoxyphenyl)acetyl]amino}biphenyl-3,3’-dicarboxylic acid is unique due to the presence of both methoxyphenyl and acetylamino groups, which confer distinct chemical properties and potential biological activities .
Properties
Molecular Formula |
C32H28N2O8 |
---|---|
Molecular Weight |
568.6 g/mol |
IUPAC Name |
5-[3-carboxy-4-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]-2-[[2-(4-methoxyphenyl)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C32H28N2O8/c1-41-23-9-3-19(4-10-23)15-29(35)33-27-13-7-21(17-25(27)31(37)38)22-8-14-28(26(18-22)32(39)40)34-30(36)16-20-5-11-24(42-2)12-6-20/h3-14,17-18H,15-16H2,1-2H3,(H,33,35)(H,34,36)(H,37,38)(H,39,40) |
InChI Key |
OYUMIYBBJAYCED-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)CC4=CC=C(C=C4)OC)C(=O)O)C(=O)O |
Origin of Product |
United States |
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